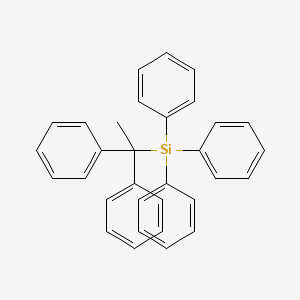

(1,1-Diphenylethyl)triphenylsilane

Description

Significance of Bulky Organosilanes in Contemporary Synthesis and Catalysis

In recent decades, a significant research thrust has been directed towards organosilanes bearing large, bulky substituent groups. These sterically hindered organosilanes are not mere chemical curiosities; their substantial steric bulk imparts unique properties that are highly valuable in modern synthesis and catalysis. The presence of large groups around the central silicon atom can influence reaction selectivity, enhance the stability of reactive intermediates, and be used to construct specific three-dimensional molecular architectures. For instance, the steric hindrance in bulky organosilanes can prevent undesired side reactions and control the stereochemical outcome of chemical transformations. In catalysis, bulky silyl (B83357) groups can act as "spectator ligands" that modulate the activity and selectivity of metal catalysts without directly participating in the bond-making or bond-breaking steps. sigmaaldrich.com This has led to their use in a variety of catalytic processes, including cross-coupling reactions and hydrosilylation. researchgate.net

Evolution and Current Trajectories in Organosilicon Chemistry Research

The evolution of organosilicon chemistry has been marked by a continuous expansion of its synthetic toolbox and a deepening understanding of the unique properties of silicon-containing molecules. Early research focused on the synthesis of relatively simple organosilanes. guidechem.com However, the development of more sophisticated synthetic methods has enabled the preparation of highly complex and polysubstituted organosilanes. researchgate.netorganic-chemistry.orgorganic-chemistry.org Current research trajectories are aimed at the development of novel catalytic systems utilizing organosilanes, the synthesis of new organosilicon-based materials with tailored electronic and optical properties, and the application of organosilanes in biomedical and pharmaceutical research. The ability to precisely control the steric and electronic environment around the silicon atom is a key driver of innovation in this field.

(1,1-Diphenylethyl)triphenylsilane: A Case Study in Steric Congestion

This compound, with the chemical formula C₃₂H₂₈Si, represents a fascinating example of a highly sterically hindered organosilane. Current time information in Susquehanna County, US.guidechem.com The molecule features a quaternary carbon atom bonded to the silicon, with two phenyl groups and a methyl group, in addition to the three phenyl groups of the triphenylsilyl moiety. This arrangement creates a highly congested environment around the central silicon-carbon bond.

| Property | Value |

| Chemical Formula | C₃₂H₂₈Si |

| CAS Number | 18834-22-5 |

Interactive Data Table: Basic properties of this compound.

The synthesis of such a sterically encumbered molecule would likely require specialized synthetic strategies to overcome the steric hindrance associated with the formation of the quaternary carbon center and its subsequent attachment to the bulky triphenylsilyl group. Potential synthetic routes could involve the reaction of a triphenylsilyl anion with a suitable electrophile or the addition of a Grignard or organolithium reagent to a precursor molecule.

The properties and reactivity of this compound are expected to be dominated by its steric bulk. The voluminous substituents would likely shield the silicon atom from nucleophilic attack and could also influence the conformational preferences of the molecule. Its potential applications could lie in areas where extreme steric hindrance is desirable, such as in the stabilization of reactive species, as a bulky protecting group, or as a component in the design of molecular machines or materials with specific porous structures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H28Si |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

1,1-diphenylethyl(triphenyl)silane |

InChI |

InChI=1S/C32H28Si/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3 |

InChI Key |

KTUPZPLJFRWFNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1,1 Diphenylethyl Triphenylsilane Derivatives

Reaction Pathways and Kinetics of C-Si Bond Formation and Cleavage

The formation and cleavage of the carbon-silicon (C-Si) bond are fundamental processes in organosilicon chemistry. The pathways and kinetics of these reactions are significantly influenced by the steric and electronic nature of the substituents on the silicon atom.

C-Si Bond Formation: The formation of a C-Si bond, as would be required for the synthesis of (1,1-Diphenylethyl)triphenylsilane, often involves the reaction of an organometallic reagent with a halosilane. For instance, the synthesis of silylated thiophene (B33073) involves the substitution of a lithium ion by a silyl (B83357) group, forming a new C-Si covalent bond osti.gov. In the context of the target molecule, a likely synthetic route would involve the reaction of a (1,1-diphenylethyl) carbanion equivalent with triphenylchlorosilane. The kinetics of such reactions are generally rapid but can be moderated by the steric bulk of both the nucleophile and the electrophile.

C-Si Bond Cleavage: The cleavage of C-Si bonds can be initiated through various means, including electrophilic attack. A key concept in understanding the reactivity of C-Si bonds is their activation via the formation of penta- and hexa-coordinate silicon species researchgate.net. In these higher coordinate states, the electron density on the carbon atom of the Si-C bond is enhanced, making it more susceptible to electrophilic cleavage researchgate.net. For a sterically encumbered molecule like this compound, the approach of an electrophile to the silicon-carbon bond would be sterically hindered, likely leading to slower reaction rates compared to less bulky analogs. Recently, enzymatic cleavage of silicon-carbon bonds in siloxanes has been achieved through directed evolution of cytochrome P450, a process involving tandem oxidations of a methyl group on the siloxane nih.gov.

Influence of Steric Hindrance on Reaction Mechanisms and Selectivity

Steric hindrance plays a pivotal role in dictating the course and selectivity of chemical reactions. In the case of bulky organosilanes like this compound, the sheer size of the substituents around the silicon center can preclude certain reaction pathways while favoring others.

The influence of bulky substituents on reaction rates is a well-documented phenomenon. For example, in Knoevenagel condensations, the use of bulky reagents has been shown to slow down reaction rates pan.olsztyn.pl. Similarly, in SN2 reactions, increasing steric bulk around the electrophilic center hinders the backside attack of the nucleophile, often leading to a shift towards an SN1 mechanism libretexts.org. For organosilanes, steric repulsion can significantly impact the approach of reactants to the silicon atom arxiv.org.

In the context of hydrosilylation, the steric bulk of the silane (B1218182) is a critical factor. For instance, in the photoinduced hydrosilylation of olefins, diphenylsilane (B1312307) was found to be more efficient than the more sterically hindered triphenylsilane (B1312308) researchgate.net. This suggests that for an even bulkier silane like a potential this compound hydride, the reaction efficiency might be further reduced due to steric constraints. The regioselectivity of reactions can also be controlled by steric effects. For example, the addition of ortho-chloroaryne to 1,8-dichloroanthracenes with bulky substituents at the C-10 position can lead to high selectivity for the anti-isomer due to steric repulsion mdpi.com.

Homolytic Bond Dissociation Energies in Sterically Hindered Silyl Radicals

The homolytic bond dissociation energy (BDE) is a measure of the energy required to break a bond to form two radicals and provides a direct indication of bond strength and the stability of the resulting radicals sigmaaldrich.comgoogle.comgoogle.com. The stability of silyl radicals is influenced by the substituents on the silicon atom.

Phenyl substitution on silicon is known to weaken the Si-H bond, which is attributed to the limited ability of silicon-centered radicals to delocalize with π-bonded systems sigmaaldrich.com. The BDE of the Si-H bond in triphenylsilane is lower than in trialkylsilanes, indicating that the triphenylsilyl radical is more stable. This increased stability enhances the efficiency of hydrogen abstraction from phenyl-substituted silanes in radical reactions researchgate.net.

While specific BDE data for the (1,1-Diphenylethyl)triphenylsilyl radical is not available, we can infer its properties from related structures. The presence of the bulky 1,1-diphenylethyl group would likely introduce significant steric strain. This strain could potentially be released upon homolytic cleavage of a bond, thereby lowering the BDE and increasing the stability of the resulting radical. However, the bulky groups could also hinder the approach of other molecules, affecting the radical's reactivity.

A comparison of the homolytic dissociation energies for diphenylsulfonium (DPS) and triphenylsulfonium (B1202918) (TPS) cations shows that the dissociation energy for TPS is lower, which is attributed to resonance effects in the resulting SPh2 radical pan.olsztyn.plnih.gov. This suggests that the electronic effects of the phenyl groups play a significant role in stabilizing the radical species.

| Bond | Compound | Bond Dissociation Energy (kcal/mol) |

| Si-H | Triphenylsilane | ~88 |

| C-H | Acetone | 94 |

| C-H | Toluene | 89.9 |

| O-H | Phenol | ~88 |

This table presents BDE values for related compounds to provide context for the potential BDE of derivatives of this compound. Data sourced from mdpi.comunm.edu.

Hydrosilylation Mechanisms with Bulky Silanes

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, and its mechanism is highly dependent on the catalyst and the structure of the silane arxiv.orgresearchgate.net. The most common mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination.

With bulky silanes like triphenylsilane, the steric hindrance can affect the efficiency and selectivity of the reaction. In some cases, triphenylsilane has been shown to be a more efficient silane compared to triethylsilane, albeit with longer reaction times. However, in other systems, the increased steric bulk of triphenylsilane leads to lower reactivity compared to less hindered silanes like diphenylsilane researchgate.net. For a hypothetical hydrosilylation using this compound, the extreme steric crowding would likely necessitate more forcing reaction conditions or highly active catalysts.

Alternative hydrosilylation mechanisms exist, such as those initiated by radicals or Lewis acids arxiv.org. Photoinduced hydrosilylation, for example, proceeds via a radical mechanism where a silyl radical is generated and adds to the double bond researchgate.net. The efficiency of this process is directly related to the stability of the silyl radical, with phenyl-substituted silanes showing higher reactivity due to the formation of more stable radicals researchgate.net.

Hydrolytic Oxidation of Organosilanes: Mechanism and Hydrogen Evolution

The hydrolytic oxidation of organosilanes to silanols is a fundamental transformation with significant practical applications. The mechanism of this process, particularly for sterically hindered silanes, provides valuable insights into the reactivity of the Si-H bond.

Recent advances have demonstrated the efficacy of manganese catalysts in the selective oxidation of hydrosilanes to silanols using hydrogen peroxide as the oxidant. Mechanistic studies suggest that this oxidation proceeds through a concerted process involving a manganese hydroperoxide species. In this proposed mechanism, a Mn(III)-OOH species reacts with the hydrosilane in a concerted fashion, involving the transfer of the silicon and hydride to the electrophilic hydroperoxide moiety of the manganese complex. This process is notable for its mild reaction conditions and high selectivity, even with sterically hindered organosilanes.

The kinetics of organosilane hydrolysis are influenced by several factors, including pH, solvent, temperature, and the steric and electronic nature of the substituents on the silicon atom arxiv.org. Generally, the hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the rate being at a minimum around neutral pH. Under acidic conditions, the hydrolysis rate tends to increase with electron-donating alkyl substitution, while the opposite trend is observed under basic conditions.

For sterically hindered silanes, the rate of hydrolysis is generally slower. The activation energy for the hydrolysis of organosilanes can vary significantly depending on the reaction conditions. For example, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane (B36694) is reported to be 20 kJ/mol in an alkaline medium and 58 kJ/mol in an acidic medium arxiv.org. While specific kinetic data for the hydrolysis of this compound is not available, it is expected that its hydrolysis would be significantly slower than that of less bulky silanes due to the substantial steric shielding of the silicon center.

| Silane | Catalyst/Medium | Rate Constant | Activation Energy (kJ/mol) |

| 3-Cyanopropyl triethoxysilane | Alkaline | - | 20 |

| 3-Cyanopropyl triethoxysilane | Acidic | - | 58 |

| Aminotriethoxy silane | None (in deuterated ethanol) | 2.77 x 10-4 s-1 (initial) | 34.4 (initial) |

| Tetraethoxysilane (TEOS) | Phosphoric acid | 1.1 to 5.4 x 102 M-1 s-1 | 33.3 |

This interactive table presents kinetic and activation parameter data for the hydrolysis of various organosilanes to illustrate the range of values observed. Data sourced from arxiv.org.

Silane Coupling Reaction Mechanisms in Composite Systems

Silane coupling agents are crucial in the manufacturing of composite materials, where they act as a molecular bridge to connect hydrophilic inorganic materials, such as glass fibers or mineral fillers, with hydrophobic organic polymer matrices. mdpi.com This bridging effect is essential for improving the interfacial adhesion between two otherwise incompatible materials. spast.orghengdasilane.com The efficacy of a silane coupling agent hinges on its bifunctional nature; it possesses distinct chemical groups that can form stable bonds with both the inorganic and organic components of the composite. hengdasilane.comnih.gov

The process by which silanes modify a substrate surface generally involves four key steps:

Hydrolysis: The alkoxy or other hydrolyzable groups on the silicon atom react with water to form reactive silanol (B1196071) (Si-OH) groups. gelest.com

Condensation: These silanol groups condense with each other to form oligomeric siloxanes (Si-O-Si). gelest.com

Hydrogen Bonding: The silanol groups of the oligomers form hydrogen bonds with the hydroxyl groups on the substrate surface. gelest.com

Covalent Bond Formation: During a final drying or curing step, these hydrogen bonds are converted into stable, covalent Si-O-Substrate linkages, with the elimination of water. gelest.com

Hydrolysis and Condensation of Organosilane Alkoxy Groups

The hydrolysis and condensation of organosilanes, particularly those with alkoxy groups, are foundational reactions in silane chemistry. spast.org These processes are critical for the formation of siloxane bonds (Si-O-Si), which constitute the backbone of silicone polymers and are essential for the function of silane coupling agents. spast.orgnih.gov

Hydrolysis is the first step, where the hydrolyzable alkoxy groups (such as methoxy (B1213986) or ethoxy groups) are replaced by hydroxyl groups (silanols). spast.orgnih.gov This reaction is typically catalyzed by either an acid or a base. ingentaconnect.comunm.edu The general reaction can be represented as: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH nih.gov

Condensation follows hydrolysis, involving the reaction between silanol groups to form a siloxane bridge and a byproduct, which is typically water or alcohol. nih.gov There are two primary condensation pathways:

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH nih.gov

The rates of both hydrolysis and condensation are significantly influenced by several factors, including pH, the concentration of water and catalyst, temperature, and the chemical structure of the silane itself. spast.orgingentaconnect.combohrium.com

Under acidic conditions , the reaction mechanism involves the protonation of the alkoxy group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.govunm.edu The rate of acid-catalyzed hydrolysis increases with the electron-donating ability of the alkyl substituents on the silicon atom. unm.edu

Under basic conditions , the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanolate anion (≡Si-O⁻) on the silicon atom. nih.govunm.edu This proceeds via a pentacoordinate silicon intermediate or transition state (an Sₙ2-Si mechanism). nih.govingentaconnect.com In contrast to acid catalysis, the rate of base-catalyzed hydrolysis decreases as the electron-donating character of alkyl substituents increases, due to increased electron density on the silicon atom hindering the nucleophilic attack. ingentaconnect.comunm.edu

Electrophilic Substitution in Hydrolysis Reactions

While hydrolysis of silanes is often discussed in terms of nucleophilic substitution at the silicon center, electrophilic substitution can also be a key mechanistic feature, particularly in the context of unsaturated silanes like vinylsilanes and allylsilanes. wikipedia.orgscispace.com In these reactions, an electrophile attacks the carbon-carbon double bond. wikipedia.org The presence of the silicon group directs the regioselectivity of this attack.

The carbon-silicon (C-Si) bond is highly electron-releasing and can stabilize a positive charge on the carbon atom beta to the silicon atom through a phenomenon known as hyperconjugation. wikipedia.org This inherent electronic property dictates that electrophilic attack occurs at the carbon atom gamma to the silyl group in allylsilanes and at the beta position in vinylsilanes. wikipedia.org Following the initial attack by the electrophile and formation of a new carbon-electrophile bond, the silyl group is eliminated, often assisted by a nucleophile. wikipedia.org

Some studies of hydrolysis reactions of certain silane coupling agents have indicated that the process follows second-order kinetics and involves electrophilic substitution. researchgate.net The rate of these reactions is highly dependent on factors such as catalyst concentration and reaction temperature. researchgate.net While the term "hydrolysis" typically refers to the cleavage of bonds by water, in the broader context of silane reactions in aqueous or protic environments, electrophilic substitution at an organic moiety attached to silicon can occur concurrently with or be mechanistically linked to the processes happening at the silicon center. wikipedia.orgresearchgate.net

Computational and Theoretical Studies on 1,1 Diphenylethyl Triphenylsilane Analogues

Electronic Structure and Bonding Analysis in Sterically Encumbered Silanes

The introduction of bulky substituents, such as the 1,1-diphenylethyl and triphenyl groups, profoundly influences the electronic structure and bonding characteristics of the central silicon atom. Compared to carbon-carbon bonds, silicon-carbon bonds are inherently longer and weaker, with a degree of polarization towards the more electronegative carbon atom. wikipedia.org Computational studies on sterically congested silanes reveal significant deviations from standard bond lengths and angles, driven by the need to accommodate large substituent groups.

Research on various sterically hindered disilanes has demonstrated that severe steric congestion leads to a noticeable lengthening of both the Si-Si and Si-C bonds. nih.gov For instance, the Si-C(ipso) bond length increases significantly when bulky groups are present, indicating substantial steric strain. nih.gov This strain is not merely a geometric distortion; it also alters the electronic environment. The polarization of the Si-C bond makes the silicon atom susceptible to nucleophilic attack, a fundamental aspect of its reactivity. wikipedia.orgsoci.org

Theoretical models, including Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations, are essential for quantifying these effects. nih.govmemphis.edu These methods allow for the calculation of key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. In sterically crowded silanes, the electronic landscape is often characterized by a complex interplay of inductive effects from alkyl groups and conjugative effects from phenyl substituents, which computational models can effectively disentangle. elsevier.com

| Compound | Bond | Calculated Bond Length (Å) | Reference Compound Bond Length (Å) |

|---|---|---|---|

| 1,2-di-tert-butyl-1,1,2,2-tetraphenyldisilane | Si—C(phenyl) | 1.9226 | Typical Si-C: ~1.87 |

| 1,1,2,2-tetraisopropyl-1,2-diphenyldisilane | Si—C(phenyl) | 1.9005 | |

| 1,1,2,2-tetrakis(2-bromopropan-2-yl)-1,2-diphenyldisilane | Si—C(phenyl) | 1.965 |

This table presents selected calculated bond lengths from X-ray crystallography studies on sterically congested disilanes, illustrating the bond elongation caused by steric hindrance when compared to a typical, unstrained Si-C single bond. Data sourced from nih.gov.

Theoretical Predictions of Reactivity and Selectivity in Organosilicon Transformations

Theoretical chemistry plays a crucial role in predicting the reactivity and selectivity of organosilicon transformations. hokudai.ac.jp By mapping potential energy surfaces, chemists can forecast the most likely reaction pathways and understand why certain products are favored over others. taylorfrancis.com For bulky organosilanes, steric hindrance is a dominant factor that often dictates the feasibility and outcome of a reaction.

Computational studies have shown that the reactivity patterns of organosilicon compounds can differ significantly from their carbon counterparts. nih.govmdpi.com Theoretical investigations into reactions like hydrosilylation, rearrangement, and substitution often begin by modeling the formation of initial complexes between reactants. nih.gov The stability and geometry of these pre-reaction complexes, governed by factors like HOMO-LUMO interactions, can determine the subsequent reaction channel and final products. taylorfrancis.com

For example, in the addition of reagents to unsaturated silicon compounds, theoretical models can predict whether the reaction will proceed via a nucleophilic or electrophilic attack and can identify the most susceptible atomic site. taylorfrancis.commdpi.com The presence of bulky substituents, as in analogues of (1,1-Diphenylethyl)triphenylsilane, can block certain attack trajectories, thereby enhancing the selectivity of a transformation. researchgate.net Quantum chemical calculations are also employed to design chiral catalysts for selective organosilicon synthesis, demonstrating the predictive power of these theoretical methods. hokudai.ac.jp Biocatalytic transformations, a newer area of interest, also benefit from computational modeling to predict how enzymes can be engineered to achieve high selectivity in reactions involving silicon centers. nih.govacs.org

Conformational Analysis and Steric Strain Effects in Bulky Organosilanes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. youtube.com For molecules with large, sterically demanding groups like this compound, this analysis is critical for understanding their structure and stability. The sheer size of the substituents restricts rotation around the Si-C bonds, leading to high rotational barriers and significant steric strain.

Computational methods are indispensable for exploring the complex conformational landscape of such molecules. memphis.edu Theoretical calculations can determine the relative stabilities of different conformers (e.g., gauche vs. anti) and quantify the energetic penalties associated with steric crowding. nih.govnih.gov In cyclic organosilanes, bulky substituents have a dramatic effect on the ring's conformational preferences. For instance, in substituted silacyclohexanes, the energy difference between axial and equatorial conformers is often much smaller than in their cyclohexane (B81311) analogues, and can even be inverted. nih.gov Very bulky groups, like a tertiary-butyl group, can effectively "anchor" the molecule into a single, rigid conformation to avoid energetically unfavorable interactions. youtube.com

The steric strain in these molecules is not just a result of repulsive interactions but also leads to geometric distortions, such as widened bond angles and elongated bonds, to relieve the crowding. nih.gov These distortions are readily quantifiable through computational geometry optimization.

| Substituent Group | A-value in Cyclohexane (kcal/mol) | A-value in Silacyclohexane (kcal/mol) |

|---|---|---|

| Methyl (Me) | 1.76 | 0.23 |

| Phenyl (Ph) | 2.87 | 0.25 |

| Trifluoromethyl (CF3) | 2.50 | -0.2 to +0.5 |

This table compares the conformational energy (A-value), which is the energy difference between the axial and equatorial conformers, for selected substituents on a cyclohexane ring versus a silacyclohexane ring. The drastically lower and sometimes negative values for silacyclohexane highlight the different steric environment around a silicon atom. Data sourced from nih.gov.

DFT Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. nih.govresearchgate.net It is particularly valuable for studying organosilicon transformations, where reaction intermediates and transition states are often transient and difficult to observe experimentally. gelest.com DFT calculations allow for the optimization of the geometries and the determination of the energies of these high-energy species. researchgate.netresearchgate.net

By locating the transition state structure on a potential energy surface, researchers can calculate the activation energy barrier for a reaction step, providing a quantitative measure of its kinetic feasibility. acs.org This is essential for understanding reaction mechanisms in detail. For example, DFT studies have been used to elucidate the thermal rearrangement of silylenes, successfully accounting for experimental product ratios by comparing the calculated Gibbs free energies of various intermediates and transition states. nih.gov

Applications of 1,1 Diphenylethyl Triphenylsilane in Advanced Chemical Research

Catalytic Applications

The unique steric and electronic properties of bulky organosilanes, particularly those containing triphenylsilyl groups, make them valuable components in the design and application of catalytic systems.

Role of Triphenylsilyl Groups in Main Group Catalysis

Main group elements, those in the s- and p-blocks of the periodic table, are increasingly being explored as alternatives to traditional transition metal catalysts. nih.gov In this context, silyl (B83357) groups, including the triphenylsilyl group, play a crucial role. The choice of substituents on silicon, such as phenyl groups, influences the structural and electronic properties of main group compounds. msu.edu For instance, in dialumenes (compounds with an aluminum-aluminum double bond), silyl substituents with their strong σ-donating properties can provide more effective orbital overlap with the aluminum centers compared to aryl groups. msu.edu This difference in electronic interaction, stemming from the lower electronegativity difference between aluminum and silicon versus aluminum and carbon, results in less polarized Al-Si bonds. msu.edu

Furthermore, cationic silicon(II) and germanium(II) compounds have emerged as a new class of catalysts for important reactions in organosilicon chemistry, such as hydrosilylation. mdpi.comresearchgate.net These catalysts offer a promising alternative to transition metals, and the ligands attached to the silicon center are critical to their function. mdpi.comresearchgate.net The development of these systems highlights the growing importance of main group elements in catalysis, where the electronic and steric effects of substituents like the triphenylsilyl group are paramount for designing effective catalysts. nih.gov

Organosilanes in Metal-Catalyzed Enantioselective Reductions

Organosilanes are widely used as reducing agents in metal-catalyzed enantioselective reductions of prochiral substrates like ketones and imines. gelest.com These reactions, which are technically hydrosilylations, are highly valuable for producing chiral alcohols, which are important building blocks in the pharmaceutical and agrochemical industries. gelest.comdaneshyari.com Organosilanes offer advantages over other reducing agents due to their stability, ease of handling, and the ability to tune their steric and electronic properties to improve reaction success. msu.edugelest.com

The asymmetric reduction of prochiral aryl alkyl ketones to their corresponding alcohols is a common benchmark for these catalytic systems. acs.org In many cases, a metal complexed with a chiral ligand catalyzes the transfer of a hydride from the organosilane to the ketone. gelest.com While the organosilane provides the necessary hydrogen, the chiral ligand on the metal center often dictates the stereoselectivity of the reaction. gelest.com Diphenylsilane (B1312307) is a frequently used reductant in these transformations. acs.org The use of bulky organosilanes can influence the efficiency and selectivity of these reductions.

Below is a data table showing representative results for the asymmetric reduction of acetophenone, a benchmark substrate, using various organosilanes and catalyst systems.

| Catalyst System | Organosilane | Yield (%) | Enantiomeric Excess (ee, %) |

| Rhodium with chiral pyridine (B92270) thiazolidine (B150603) ligands | Diphenylsilane | Modest to Good | Modest to Good |

| hCAII in E. coli | Phenylsilane | 89 | 91 |

| hCAII in E. coli | 4'-Chloroacetophenone with Phenylsilane | Quantitative | >99 |

This table is a representation of data found in the literature for benchmark reactions. acs.orgnih.gov

Development of Silyl-Substituted Ligands for Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. Silyl-substituted ligands, particularly those incorporated into pincer-type frameworks, have gained significant attention. scielo.org.mxresearchgate.net Pincer ligands are multidentate ligands that bind to a metal center in a tridentate, meridional fashion, creating a highly stable and well-defined coordination environment. scielo.org.mx

Incorporating a silyl donor into the pincer backbone, such as in a [CSiC]⁻ scaffold, can produce strongly σ-donating ligands that create electron-rich metal centers. researchgate.net These electron-rich complexes are highly reactive and capable of activating inert chemical bonds like C-H, N-H, and O-H bonds. researchgate.net The strong trans influence and σ-donating ability of the silyl moiety are key to this enhanced reactivity. researchgate.net While the synthesis of such ligands can be challenging, their potential in catalysis is significant. researchgate.netnih.gov The steric bulk provided by substituents on the silicon atom, such as phenyl groups, can further tune the catalytic activity and stability of the resulting metal complexes. rsc.org

Metal-Free Catalyst Design Incorporating Bulky Silane (B1218182) Moieties

The quest for more sustainable and cost-effective chemical processes has driven the development of metal-free catalysis. pauliacomi.comacs.org In this area, organocatalysts have emerged as powerful alternatives to transition metal systems. daneshyari.com Hydrosilanes, which are typically stable, inexpensive, and easy to handle, are attractive hydride sources for these metal-free reductions. daneshyari.com

While the most successful asymmetric reductions of ketones with hydrosilanes have often involved transition metals, metal-free systems are being developed. For example, the combination of 1-hydrosilatrane, a user-friendly and safe silane, with chiral 1,2-amino alcohols can asymmetrically reduce prochiral ketones. daneshyari.com The steric and electronic properties of the silane are critical in these systems. Incorporating bulky moieties, such as the (1,1-diphenylethyl)triphenylsilyl group, into catalyst or reagent design could influence the stereochemical outcome of such reactions by creating a well-defined and sterically hindered chiral environment around the reactive center. The design of complex organic ligands for materials like metal-organic frameworks (MOFs) is also moving towards transition-metal-free synthesis, employing simpler reaction chemistry. pauliacomi.comacs.org

Photocatalytic Strategies Involving Silyl Radical Generation

Photocatalysis has become a powerful tool in synthetic chemistry for generating highly reactive species like radicals under mild conditions. nih.gov Silyl radicals are valuable intermediates for creating diverse organosilicon compounds. nih.gov One common method for their generation is through the activation of a Si-H bond in a hydrosilane, such as triphenylsilane (B1312308). acs.org

Visible-light photoredox catalysis can be used to generate silyl radicals from precursors like silylboranes or through a hydrogen atom transfer (HAT) process from hydrosilanes. nih.gov These generated silyl radicals can then participate in a variety of transformations, including the hydrosilylation of alkenes. nih.gov For instance, triphenylsilane is used as a reagent in the hydrotrifluoromethylation of styrenes under photoredox catalysis. organic-chemistry.org The stability and reactivity of the generated silyl radical are influenced by the substituents on the silicon atom.

Functional Materials Development

The same structural features that make bulky organosilanes useful in catalysis also lend themselves to the development of advanced functional materials. Organosilanes serve as versatile building blocks for creating organic-inorganic hybrid materials with tailored properties. mdpi.com

For example, silyl-modified polymers (SMPs) are an important class of materials used in high-performance coatings, adhesives, and sealants. rsc.orggoogle.com These polymers are functionalized with alkoxysilyl groups, and the properties of the final material can be tuned by the choice of silane. nih.govzmsilane.com The incorporation of bulky silyl groups can enhance thermal and mechanical properties. nih.gov

In another application, silanes are used to functionalize metal-organic frameworks (MOFs). acs.org MOFs are highly porous materials with potential uses in gas storage, catalysis, and drug delivery. pauliacomi.comacs.org A universal strategy for functionalizing MOFs involves coupling silanes to the metal-oxo clusters of the framework. acs.org This surface modification can introduce new functionalities and improve the material's properties for specific applications, such as creating stimuli-responsive drug delivery systems. acs.org The use of a bulky silane like (1,1-Diphenylethyl)triphenylsilane could be explored to control the surface properties and pore environment of such advanced materials.

Organosilicon Materials for Emerging Applications (e.g., electronics, medicine)

Organosilicon compounds are integral to the development of advanced materials with tailored properties for emerging technologies. Organo-modified silanes (ORMOSILs) are used to create Class II hybrid silica (B1680970) materials, where a robust covalent linkage is formed between the organic component and the polysiloxane network. mdpi.com This modification allows for the precise tuning of the material's physicochemical properties.

For instance, in the field of electrochemistry, while silica is intrinsically an insulator, its modification with organosilanes can create hybrid materials that selectively interact with redox species, leading to enhanced electrochemical responses for sensor applications. mdpi.com The incorporation of organic modifiers into a silica matrix is a versatile strategy. mdpi.com While many studies focus on covalent modification through organosilane chemistry, these approaches can enable stable immobilization of active molecules and minimize leaching, which is crucial for creating reliable sensors and other electronic components. mdpi.com

Use as Coupling Agents in Advanced Composite Materials

Silane coupling agents are critical for enhancing the performance of composite materials, particularly those that combine inorganic fillers or fibers with organic polymer matrices. The fundamental issue in these composites is the poor interfacial adhesion between the hydrophilic inorganic component and the typically hydrophobic polymer. researchgate.net

Organosilanes, especially trialkoxysilanes, act as molecular bridges at this interface. researchgate.net The mechanism involves several steps:

Hydrolysis: The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). researchgate.net

Condensation: These silanol groups can condense with each other to form siloxane bonds (Si-O-Si) or, more importantly, form covalent bonds with hydroxyl groups present on the surface of inorganic materials like glass, silica, or natural fibers. researchgate.net

Interfacial Coupling: The organic functional group on the silane, which is tailored to be compatible with the polymer matrix, then interacts with the polymer chains through entanglement or covalent bonding during the composite manufacturing process. researchgate.net

This "coupling" creates a durable link between the filler and the matrix, significantly improving the composite's mechanical properties, such as strength and durability, as well as its resistance to environmental factors like moisture. researchgate.net

Below is a table summarizing common organofunctional groups on silanes and the polymer matrices they are designed to interact with.

| Organofunctional Group | Target Polymer Matrix |

| Amino | Epoxies, Phenolics, Nylons, PVC |

| Vinyl | Polyethylene, Polyesters |

| Epoxy | Epoxies, PBT |

| Methacryl | Polyesters, Polypropylene |

This table illustrates the targeted compatibility of various silane coupling agents, a principle applicable to complex organosilanes.

Adhesion Promotion in Inorganic-Organic Interfaces

The role of organosilanes as adhesion promoters is a direct extension of their function as coupling agents. The primary mechanism is the formation of a chemically resistant, covalent bond at the interface between an inorganic substrate and an organic coating, adhesive, or sealant. researchgate.net The silanol groups formed from the hydrolysis of the silane's alkoxy groups are key to bonding with the inorganic surface. researchgate.net

This process effectively changes the surface chemistry of the inorganic material, transforming it from a high-energy, hydrophilic surface to a lower-energy, organophilic surface that is more readily wetted by the organic polymer. This enhanced compatibility and the formation of covalent bonds at the interface lead to a dramatic improvement in adhesion and the long-term durability of the bond, especially under harsh environmental conditions. researchgate.net

Hydrogen Storage Materials Derived from Organosilanes

Organosilanes are being investigated as promising liquid organic hydrogen carriers (LOHCs) for applications such as fuel cells. google.comresearchgate.net These materials offer a method for storing hydrogen in a stable, liquid form under ambient conditions, which is a significant advantage over high-pressure gas or cryogenic liquid storage. google.comresearchgate.net

The hydrogen is released through a chemical reaction, typically alcoholysis or hydrolysis, which can be catalyzed to occur rapidly at room temperature. researchgate.netenergy.gov Research has shown that certain cyclic and linear organosilanes can be synthesized in high yields and possess high hydrogen storage capacities, in some cases exceeding 4% by weight. google.comresearchgate.net The release of hydrogen can be quantitative and occur within seconds. google.comresearchgate.net

A key advantage of this system is its potential for regeneration. The resulting alkoxysilanes can often be chemically reduced back to the original organosilane, creating a rechargeable hydrogen storage cycle. researchgate.net

The following table presents examples of organosilanes investigated for hydrogen storage and their reported capacities.

| Organosilane Compound | Hydrogen Storage Capacity (wt. % H₂) |

| SiH₃CH₂SiH₂CH₂SiH₃ | 4.26 |

| SiH₃CH₂CH(SiH₃)₂ | 4.55 |

| SiH₃CH₂CH(SiH₃)CH₂SiH₃ | 4.27 |

| Tetrasilylmethane | 17.8 |

Data sourced from studies on linear and other organosilanes. google.comresearchgate.net While these specific compounds differ from this compound, they demonstrate the high potential of the broader organosilane class for hydrogen storage.

Advanced Synthetic Building Blocks

The steric bulk and chemical properties of the triphenylsilyl group, a major component of this compound, make it a valuable tool for synthetic chemists in the construction of intricate molecules.

Utility in Constructing Complex Molecular Architectures

The triphenylsilyl group serves as an effective auxiliary in multi-step syntheses, enabling the construction of complex, specifically substituted molecules that would be difficult to obtain through direct, or "statistical," methods. nih.govvanderbilt.edu

A prominent example is its use in the synthesis of heterodisubstituted p-carboranes. nih.govvanderbilt.edu The process involves first attaching a triphenylsilyl group to one of the carbon atoms of the carborane cage. This protected intermediate can then be easily functionalized at the other carbon atom by converting it to a lithium or copper derivative and reacting it with various electrophiles. nih.govvanderbilt.edu The presence of the bulky triphenylsilyl group directs the reaction to the desired site and prevents undesired double substitution. Furthermore, the derivatives are often crystalline and UV active, which greatly simplifies their isolation and purification. nih.govvanderbilt.edu

Role as Protecting Groups in Complex Organic Synthesis

Silyl ethers are among the most widely used protecting groups for alcohols in modern organic synthesis. fishersci.ca The triphenylsilyl (TPS) group, in particular, is a robust protecting group used when high stability is required. Its significant steric bulk makes it more stable to acidic conditions than many other common silyl ethers, such as those derived from tert-Butyldimethylsilyl chloride (TBDMS). fishersci.ca

The choice of silyl protecting group allows chemists to selectively protect and deprotect different hydroxyl groups within the same molecule. The triphenylsilyl group can be introduced to form a silyl ether and is reliably cleaved by fluoride (B91410) ions, such as from tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the alcohol. nih.govvanderbilt.edu

The table below compares common silyl protecting groups, highlighting the range of stability and applications available to synthetic chemists.

| Silyl Group Abbreviation | Full Name | Key Features |

| TMS | Trimethylsilyl | Most easily cleaved; used for derivatization for analysis (e.g., GC-MS). |

| TES | Triethylsilyl | Can be selectively deprotected in the presence of TBDMS ethers. |

| TBDMS | tert-Butyldimethylsilyl | Common, robust protecting group for alcohols, stable to many reaction conditions. |

| TBDPS | tert-Butyldiphenylsilyl | More sterically demanding and >100x more stable to acid hydrolysis than TBDMS. fishersci.ca |

| TPS | Triphenylsilyl | Very bulky and robust; used as an auxiliary in complex syntheses. nih.govvanderbilt.edu |

This comparative data underscores the role of steric and electronic effects in the function of silyl protecting groups, positioning the triphenylsilyl group at the higher end of stability and utility for specialized synthetic challenges. fishersci.ca

Generation of Silyl Radicals by Photoinduced Decarboxylation of Silacarboxylic Acids

The generation of silyl radicals through the photoinduced decarboxylation of silacarboxylic acids represents a significant advancement in organosilicon chemistry. This method provides a valuable alternative to traditional approaches for creating silicon-centered radicals, which often rely on the hydrogen-atom abstraction from hydrosilanes. The visible-light-mediated decarboxylation of silacarboxylic acids offers a mild and efficient pathway to silyl radicals, which are pivotal intermediates for the synthesis of a variety of organosilicon compounds. nih.gov

Pioneering research in this area has demonstrated that silacarboxylic acids can effectively serve as precursors to silyl radicals under photoredox catalysis. nih.gov The general mechanism involves the excitation of a photocatalyst by visible light, which then engages with the silacarboxylic acid. This interaction facilitates a single-electron transfer (SET) process, leading to the formation of a carboxyl radical intermediate which readily undergoes decarboxylation to yield the desired silyl radical and carbon dioxide.

This methodology has been successfully applied to a range of silacarboxylic acids, enabling the formation of various silyl radicals. For instance, studies have utilized silacarboxylic acids such as methyldiphenylsilanecarboxylic acid, tert-butyldiphenylsilanecarboxylic acid, and dimethylphenylsilanecarboxylic acid to generate the corresponding silyl radicals. nih.gov These radicals have been effectively trapped by electron-deficient alkenes, leading to the formation of new carbon-silicon bonds and the synthesis of functionalized silyl alkanes. nih.gov

While the photoinduced decarboxylation of silacarboxylic acids is a documented process for silyl radical generation, specific research detailing the use of (1,1-Diphenylethyl)triphenylsilanecarboxylic acid for the generation of the (1,1-Diphenylethyl)triphenylsilyl radical is not available in the reviewed scientific literature. However, the established reactivity of other silacarboxylic acids suggests that (1,1-Diphenylethyl)triphenylsilanecarboxylic acid could potentially undergo a similar transformation.

The reaction conditions for the photoinduced decarboxylation of silacarboxylic acids typically involve an organic photocatalyst, a light source (such as a blue LED), and a suitable solvent. The choice of photocatalyst is crucial for the efficiency of the reaction. A common photocatalyst used in these transformations is 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene). nih.gov

The scope of the reaction has been explored with various electron-withdrawing substituted alkenes, demonstrating the versatility of the silyl radicals generated through this method in carbon-silicon bond formation. nih.gov The table below summarizes representative examples of silacarboxylic acids that have been successfully used as silyl radical precursors in photoinduced decarboxylation reactions.

| Silacarboxylic Acid Precursor | Generated Silyl Radical |

| Methyldiphenylsilanecarboxylic acid | Methyldiphenylsilyl radical |

| tert-Butyldiphenylsilanecarboxylic acid | tert-Butyldiphenylsilyl radical |

| Dimethylphenylsilanecarboxylic acid | Dimethylphenylsilyl radical |

This innovative approach to silyl radical generation continues to be an active area of research, with potential applications in the development of novel synthetic methodologies and the synthesis of complex organosilicon molecules.

Future Research Directions and Challenges in 1,1 Diphenylethyl Triphenylsilane Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of sterically hindered organosilanes like (1,1-Diphenylethyl)triphenylsilane often involves multi-step procedures that can be inefficient and generate significant waste. A key challenge is to develop more atom-economical and environmentally benign synthetic routes.

Recent advancements in sustainable chemistry offer promising avenues. For instance, the use of earth-abundant and environmentally friendly transition metals like iron, cobalt, and nickel as catalysts for alkene hydrosilylation is a significant step forward from traditional platinum-based catalysts. nih.govacs.org These newer catalytic systems can operate under milder conditions and offer high yields for a range of organosilanes. acs.org Specifically, air- and water-stable cobalt-based catalysts have been developed for the one-pot synthesis of alkoxy-substituted silanes, coupling the synthesis with the production of green hydrogen. nih.govacs.org

Another innovative approach involves the use of photocatalysts, such as the inexpensive dye eosin (B541160) Y, to selectively activate Si-H bonds in hydrosilanes. nus.edu.sg This method allows for the stepwise and programmable functionalization of multihydrosilanes, opening the door to the rational design of organosilanes with tailored properties. nus.edu.sg The development of these on-demand and potentially automated synthetic strategies will be crucial for accessing a wider variety of sterically hindered silanes. nus.edu.sg

Furthermore, exploring alternative reaction pathways, such as catalytic transesterification and alcoholysis of chloropropyltrialkoxysilanes, can provide efficient routes to organofunctional silanes with bulky substituents. researchgate.net The optimization of reaction conditions to avoid tedious purification steps, like column chromatography, is also a critical aspect of developing sustainable synthetic methods. mdpi.com

Exploration of New Catalytic Transformations Utilizing Sterically Hindered Silanes

The steric bulk of silanes like this compound can be harnessed to control the selectivity and reactivity in various catalytic transformations. These bulky silanes can act as hydride sources, and their unique properties can influence the outcome of reactions. rsc.org

Nickel-hydride catalysis, where silanes serve as the hydride source, has emerged as a powerful tool for hydrofunctionalization reactions of π-bonds in alkenes, alkynes, and allenes. rsc.org The use of sterically demanding silanes in these systems can lead to unique selectivities. While many current systems utilize primary or secondary silanes, extending this to tertiary silanes is an area of active research. acs.org Challenges remain in preventing side reactions like dehydrogenative silylation when using tertiary silanes. acs.org

The development of catalysts that can effectively activate the robust Si-H bond in sterically hindered silanes is paramount. Rhenium-based oxo and imido complexes have shown promise in the catalytic hydrolysis and alcoholysis of organosilanes for hydrogen production. energy.gov Understanding the mechanism of Si-H bond activation by these and other high-valent metal complexes will be key to designing more efficient catalysts. energy.gov

Moreover, the application of bulky silanes in cross-coupling reactions, such as the Hiyama-Denmark coupling, is an area with significant potential. nih.gov While methods for coupling highly substituted vinyl silanes are being developed, expanding the scope and improving the efficiency of these reactions remains a challenge. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Bulky Organosilanes

The detailed characterization of large and complex molecules like this compound is essential for understanding their structure-property relationships. A combination of advanced spectroscopic and crystallographic techniques is often necessary to obtain a complete picture.

Table 1: Spectroscopic and Crystallographic Techniques for Organosilane Characterization

| Technique | Information Provided | Relevance to Bulky Organosilanes |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the local chemical environment, connectivity, and dynamics of atoms. | Crucial for elucidating the solution-state structure and conformation of complex organosilanes. Techniques like 1H, 13C, and 29Si NMR are fundamental. Residual dipolar couplings can provide insights into time-averaged bond orientations and dynamics. nih.gov |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive solid-state structural information, including bond lengths, bond angles, and packing arrangements. Essential for understanding the impact of steric bulk on the molecular geometry. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in a molecule based on their characteristic vibrational frequencies. | Useful for confirming the presence of specific bonds (e.g., Si-H, Si-C, aromatic C-H) and for monitoring reaction progress. mdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of the surface of a material. | Can be used to confirm the successful grafting of organosilanes onto surfaces. mdpi.com |

The combination of solid-state NMR and X-ray diffraction, often referred to as NMR crystallography, is a powerful approach for characterizing materials that are not amenable to single-crystal X-ray analysis, such as microcrystalline or partially ordered organosilane-based materials. uni-bayreuth.de This combination allows for a more complete structural elucidation by correlating crystallographic data with local and intermediate range structural information from NMR. uni-bayreuth.de For dynamic systems, the synergy between NMR and X-ray crystallography can provide a quantitative assessment of internal motions. nih.gov

Computational Design and Predictive Modeling for Tuned Reactivity

Computational chemistry and predictive modeling are becoming indispensable tools for understanding and designing organosilanes with specific properties. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, structural properties, and reactivity.

Computational studies can be employed to:

Predict Reaction Outcomes: Model reaction pathways and transition states to predict the feasibility and selectivity of synthetic routes. researchgate.net

Design Catalysts: Investigate the interaction between catalysts and organosilane substrates to design more efficient and selective catalytic systems. researchgate.net

Understand Structure-Property Relationships: Correlate the electronic and steric properties of organosilanes with their observed reactivity and physical characteristics. acs.org

Screen Potential Candidates: Computationally screen libraries of virtual compounds to identify promising candidates for specific applications before undertaking laborious experimental synthesis. researchgate.net

For instance, computational analysis has been used to study the anchoring of organosilanes on surfaces, providing insights into the energetics of the reactions and guiding the experimental design. unipa.it In the context of catalysis, computational models can help elucidate the role of ligands and the electronic structure of the metal center in activating Si-H bonds. rsc.org The development of accurate and efficient computational models, potentially incorporating machine learning approaches, will be crucial for accelerating the discovery and optimization of new organosilane chemistry. scite.ai Models like the Nielsen prediction model can also be used to theoretically assess the impact of organosilane-modified materials on properties like barrier capability in coatings. acs.orgacs.org

Expansion into Emerging Interdisciplinary Research Areas

The unique properties of this compound and other bulky organosilanes make them attractive candidates for a variety of interdisciplinary applications.

Materials Science: Organosilanes are fundamental building blocks for a wide range of materials, including polymers, coatings, and hybrid organic-inorganic materials. mdpi.commdpi.com Their ability to act as crosslinking agents, coupling agents, and surface modifiers allows for the fine-tuning of material properties. mdpi.com For example, organosilane-modified nanoparticles are being explored for enhancing the barrier properties and durability of coatings. mdpi.com The development of hyperbranched polymers based on organosilane monomers is another area of active research, with potential applications in separations, sensors, and biomedical engineering. mdpi.com

Medicinal Chemistry and Bionanotechnology: While still an emerging area, the incorporation of silicon into bioactive molecules can lead to novel therapeutic agents. researchgate.net The use of organosilanes in drug delivery systems, for instance, in the creation of enzyme-responsive silica (B1680970) shells for nanoparticles, is a promising avenue. mdpi.com The biocompatibility and tunable properties of silica-based materials derived from organosilanes make them attractive for applications in biosensing and bioimaging.

The continued exploration of these and other interdisciplinary frontiers will undoubtedly uncover new and exciting applications for this unique class of organosilicon compounds.

Q & A

Q. Basic Research Focus

- Recrystallization : Ethanol is effective for removing unreacted starting materials. Two recrystallization cycles improve purity to >95% .

- Chromatography : Use silica gel columns with hexane/ethyl acetate (9:1) for trace impurities.

- Crystallinity Analysis : XRD confirms phase purity, while NMR (¹H/¹³C) verifies structural integrity.

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- Environmental Hazards : Classified as hazardous to aquatic life (Chronic Category 3) due to low degradability (log Pow = 3.93) .

- Human Safety : LD50 >2,000 mg/kg (oral); non-irritating to skin. Use PPE (gloves, goggles) and work in fume hoods .

- Waste Management : Collect in halogenated waste containers; avoid aqueous discharge.

How does this compound behave in peroxide-catalyzed reactions with olefins?

Advanced Research Focus

In peroxide-initiated systems, the silane undergoes radical-mediated addition to olefins (e.g., 1-octene):

- Mechanism : Peroxide generates radicals that abstract a hydrogen from the silane, forming a silyl radical.

- Regioselectivity : Anti-Markovnikov addition dominates due to steric hindrance from the diphenylethyl group.

- Yield Optimization : Use 1-2 mol% benzoyl peroxide at 80°C; yields >60% for linear alkenes .

Can this compound enhance silicon-doped graphene materials for energy applications?

Advanced Research Focus

The silane serves as a silicon precursor in graphene oxide (GO) doping:

- Synthesis : Anneal a mixture of GO and this compound at 600°C under argon.

- Performance : Si-doped reduced GO (Si-rGO) shows 30% higher capacitance in supercapacitors vs. undoped graphene.

- Characterization : XPS confirms Si-C bonding; Raman spectroscopy assesses defect density .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- DFT Studies : Calculate HOMO/LUMO energies to predict radical stability and regioselectivity.

- Transition State Analysis : Simulate peroxide-mediated pathways to identify activation barriers.

- Solvent Effects : Use COSMO-RS models to optimize solvent choice (e.g., ethers vs. hydrocarbons).

What factors influence the hydrolytic stability of this compound in aqueous environments?

Q. Advanced Research Focus

- Kinetics : Hydrolysis rates depend on pH and temperature. At pH 7, t₁/₂ >100 days; acidic conditions (pH <3) accelerate degradation.

- Byproducts : Hydrolysis generates triphenylsilanol and 1,1-diphenylethanol. Monitor via GC-MS .

- Stabilization : Store under anhydrous conditions with molecular sieves.

How should researchers resolve contradictions in reported yields for silane-olefin addition reactions?

Advanced Research Focus

Discrepancies arise from:

- Initiation Method : UV vs. peroxide initiation alters radical flux. Peroxide gives higher reproducibility .

- Steric Effects : Bulky olefins (e.g., cyclohexene) reduce yields by 20-30% compared to 1-octene.

- Side Reactions : Disilane formation competes in low-olefin concentrations. Optimize molar ratios (1:1.2 silane:olefin).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.